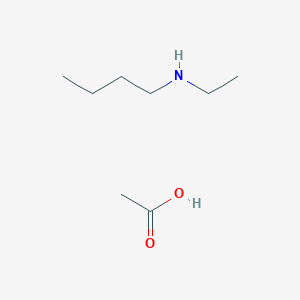
1-Butanamine, N-ethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-ethyl-, acetate is an organic compound with the molecular formula C6H15N. It is also known by other names such as Butylamine, N-ethyl-; Butylethylamine; Ethylbutylamine; N-Butyl-N-ethylamine; N-Butylethylamine; N-Ethyl-n-butylamine; N-Ethylbutanamine; N-Ethylbutylamine; N-Ethyl-normal-butylamine; Ethyl-n-butylamine; and N-n-Butylethylamine . This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Vorbereitungsmethoden
1-Butanamine, N-ethyl-, acetate can be synthesized through various methods. One common method involves the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4). Another method is the nucleophilic substitution (S_N2) reaction of alkyl halides with ammonia or other amines . Industrial production methods often involve the reaction of ammonia and alcohols over alumina .
Analyse Chemischer Reaktionen
1-Butanamine, N-ethyl-, acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitriles, amides, and nitro compounds to amines.
Substitution: Nucleophilic substitution reactions with alkyl halides can produce various alkylated amines. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4), alkyl halides, and ammonia. Major products formed from these reactions include primary, secondary, and tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N-ethyl-, acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drugs.
Wirkmechanismus
The mechanism of action of 1-Butanamine, N-ethyl-, acetate involves its interaction with molecular targets and pathways in biological systems. As an amine, it can engage in hydrogen bonding and other interactions with biological molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in pharmaceuticals or as a reagent in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Butanamine, N-ethyl-, acetate can be compared with other similar compounds, such as:
1-Butanamine: A primary amine with a similar structure but without the ethyl group.
N-Ethylethanamine: A secondary amine with a similar structure but with a shorter carbon chain.
1-Butanol: An alcohol with a similar carbon chain length but different functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
205490-75-1 |
|---|---|
Molekularformel |
C8H19NO2 |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
acetic acid;N-ethylbutan-1-amine |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-6-7-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
KVMHXDIXCIWTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
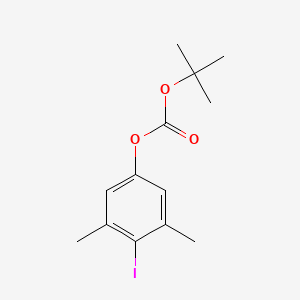
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)

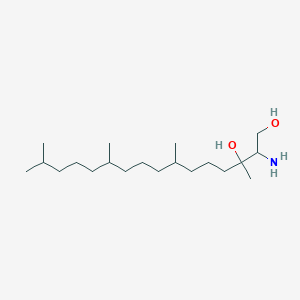
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)

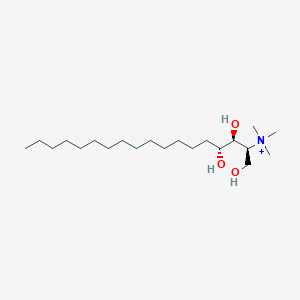

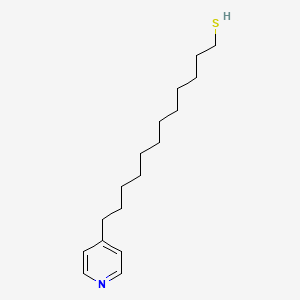
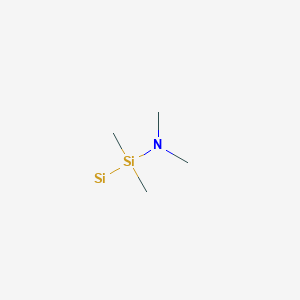
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
